N-(4-acetylphenyl)-4-butylbenzamide
Description
Classification and Chemical Family Relevance
N-(4-acetylphenyl)-4-butylbenzamide is a synthetic organic compound. Structurally, it is a derivative of benzamide (B126). Benzamides are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. The specific nomenclature of this compound indicates that a 4-butylbenzoyl group is attached to the nitrogen atom of 4-aminoacetophenone.
The benzamide scaffold is of significant importance in medicinal chemistry. drugbank.com Compounds containing this structural motif have been found to exhibit a wide range of biological activities, leading to their development as therapeutic agents. drugbank.com The amide bond is a key feature in many biologically active molecules, and its presence in the benzamide structure provides a stable linkage that is also capable of participating in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.
Historical Perspective of Benzamide Derivatives in Research
The investigation of benzamide derivatives has a rich history, particularly in the field of neuropharmacology. Substituted benzamides were first explored for their biological activity several decades ago, leading to the discovery of compounds with significant effects on the central nervous system. nih.gov For instance, the dopaminergic activity of certain substituted benzamides was proposed as early as the late 1970s. nih.gov This led to extensive preclinical and clinical research, establishing this class of compounds as important modulators of dopamine (B1211576) receptors. nih.govnih.gov
The versatility of the benzamide structure has allowed for the synthesis of a vast library of derivatives, each with potentially unique properties. Researchers have systematically modified the substituents on both the benzoyl and aniline (B41778) portions of the molecule to explore structure-activity relationships and to optimize desired biological effects. This has led to the development of benzamides as antipsychotics, antiemetics, and gastroprokinetic agents. google.com The ongoing interest in this class of compounds stems from their proven therapeutic value and the potential for discovering new derivatives with improved efficacy and novel applications. nih.govnih.gov
Rationale for Academic Investigation of this compound
The academic investigation of this compound is primarily driven by its potential as an intermediate in the synthesis of more complex molecules with specific biological activities. Research has shown that N-(4-acetylphenyl)-4-substituted-benzamides can serve as precursors for the synthesis of chalcones. wisdomlib.org Chalcones are a class of compounds known for a wide array of pharmacological activities, including antimicrobial and antitubercular properties. wisdomlib.org
In a typical synthetic pathway, this compound would be prepared by reacting 4-butylbenzoyl chloride with p-aminoacetophenone. wisdomlib.org The resulting intermediate can then undergo further reactions, such as a Claisen-Schmidt condensation with various aromatic aldehydes, to produce a diverse range of chalcone (B49325) derivatives. wisdomlib.org The investigation of this compound is therefore crucial for the development of new therapeutic agents derived from the chalcone scaffold.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.38 g/mol |
| CAS Number | Not available |
| Parent Compound | Benzamide |
| Functional Groups | Amide, Ketone, Phenyl, Butyl |
Data sourced from publicly available chemical databases.
The following table provides an overview of the synthesis of N-(4-acetylphenyl)-4-substituted-benzamides, the chemical family to which this compound belongs.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| p-Substituted benzoyl chloride | p-Amino acetophenone | Acylation | N-(4-acetyl-phenyl)-4-substituted-benzamide |
This table illustrates the general synthetic route for this class of compounds. wisdomlib.org
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-4-5-15-6-8-17(9-7-15)19(22)20-18-12-10-16(11-13-18)14(2)21/h6-13H,3-5H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGJXFLQXLEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Acetylphenyl 4 Butylbenzamide
Novel Synthetic Routes and Optimizations
The primary and most direct route for the synthesis of N-(4-acetylphenyl)-4-butylbenzamide involves the acylation of 4-aminoacetophenone with 4-butylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely used for the formation of amides from amines and acid chlorides. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of 4-butylbenzoyl chloride. acs.orgnih.govuomustansiriyah.edu.iq
The synthesis begins with the preparation of the intermediate, N-(4-acetyl-phenyl)-benzamide, by reacting 4-substituted benzoyl chloride with p-amino acetophenone. researchgate.net In a typical laboratory procedure, 4-aminoacetophenone is dissolved in a suitable solvent, often a two-phase system consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. nih.gov A base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), is added to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, thus driving the equilibrium towards the product. acs.orgnih.gov The 4-butylbenzoyl chloride is then added, often portion-wise or dropwise, to the stirred mixture.
Optimization of this reaction can be achieved by carefully controlling the temperature, reaction time, and the stoichiometry of the reactants and base. While the reaction is often carried out at room temperature, gentle heating or cooling may be employed to enhance the reaction rate or to control exothermic reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the product, this compound, typically a solid, can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol. uomustansiriyah.edu.iq
Recent advancements in synthetic methodology have explored alternative approaches to amide bond formation that can be applied to the synthesis of this compound. These include the use of coupling reagents that activate the carboxylic acid (4-butylbenzoic acid) for reaction with the amine (4-aminoacetophenone). Another approach involves the palladium-catalyzed amination of an aryl halide (e.g., 4-bromoacetophenone) with 4-butylbenzamide, though this is a less direct route.
Strategy for Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound can be systematically approached by modifying the two primary building blocks: 4-aminoacetophenone and 4-butylbenzoyl chloride.
Analogues with variations in the N-phenyl moiety: To generate analogues with different substituents on the phenyl ring attached to the nitrogen atom, a variety of substituted anilines can be used in place of 4-aminoacetophenone. For instance, reacting 4-butylbenzoyl chloride with anilines bearing different functional groups (e.g., methoxy, chloro, nitro) at various positions on the aromatic ring would yield a library of N-(substituted-phenyl)-4-butylbenzamides. The general synthetic protocol, the Schotten-Baumann reaction, remains applicable.
Homologues with varying alkyl chain length: To create homologues with different alkyl chain lengths on the benzoyl group, a series of 4-alkylbenzoyl chlorides can be synthesized and reacted with 4-aminoacetophenone. For example, using 4-ethylbenzoyl chloride, 4-propylbenzoyl chloride, or 4-pentylbenzoyl chloride would result in the corresponding N-(4-acetylphenyl)-4-alkylbenzamides. The synthesis of these 4-alkylbenzoyl chlorides can be achieved from the corresponding 4-alkylbenzoic acids by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Analogues with different acyl groups: The acetyl group on the phenyl ring can also be modified to create another set of analogues. This can be achieved by starting with different substituted 4-amino-acetophenones or by post-synthetic modification of the acetyl group in this compound. For example, reduction of the acetyl group would yield a hydroxyl group, while reaction with a Grignard reagent could introduce a longer alkyl chain.
A study on the synthesis of N-phenylbenzamide derivatives demonstrated the feasibility of creating a diverse library of such compounds by reacting various substituted anilines with substituted benzoyl chlorides, highlighting the modularity of this synthetic approach. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical syntheses. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Solvent-Free Synthesis: One significant green approach is the use of solvent-free or neat reaction conditions. For the synthesis of this compound, this could involve the direct reaction of 4-aminoacetophenone with 4-butylbenzoyl chloride, potentially with a solid-supported catalyst or under microwave irradiation to facilitate the reaction. researchgate.net Research has shown that the acylation of anilines can be efficiently carried out under solvent-free conditions, often leading to higher yields and simpler purification procedures. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. psu.edu The synthesis of N-aryl-substituted benzamides has been successfully achieved using microwave assistance, significantly reducing reaction times compared to conventional heating methods. acs.orgnih.gov Applying this technique to the reaction between 4-aminoacetophenone and 4-butylbenzoyl chloride could offer a more energy-efficient and rapid synthesis of the target compound.
Catalytic Methods: The development of catalytic methods for amide bond formation is a key area of green chemistry research. Instead of using stoichiometric amounts of activating agents or bases, catalytic amounts of substances like boric acid or certain metal complexes can be employed. While not directly reported for this specific compound, general methods for catalytic amidation could be adapted.
Enzymatic Synthesis: Biocatalysis, using enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, for example, have been used for the synthesis of amides. Current time information in Bangalore, IN. While this approach would require significant research and development to be applied to this compound, it represents a promising future direction for its sustainable production.
A summary of potential green chemistry approaches applicable to the synthesis of this compound is presented in the table below.
| Green Chemistry Approach | Description | Potential Advantages |
| Solvent-Free Synthesis | Reactants are mixed directly without a solvent, often with grinding or heating. | Reduces solvent waste, simplifies workup, can increase reaction rates. |
| Microwave-Assisted Synthesis | Microwave energy is used to heat the reaction mixture rapidly and efficiently. | Shorter reaction times, improved yields, cleaner reactions. |
| Catalytic Amidation | Use of a catalyst (e.g., boric acid) to promote the reaction, reducing the need for stoichiometric reagents. | Reduces waste, milder reaction conditions may be possible. |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) to catalyze the amide bond formation. | High selectivity, mild reaction conditions, environmentally friendly. |
Molecular and Cellular Pharmacology of N 4 Acetylphenyl 4 Butylbenzamide
Elucidation of Intracellular Signaling Pathways
Protein-Protein Interaction Analysis:There are no studies indicating that N-(4-acetylphenyl)-4-butylbenzamide is involved in mediating or disrupting protein-protein interactions.
Due to the absence of any empirical data, a detailed article on the molecular and cellular pharmacology of this compound cannot be generated at this time. Further empirical research would be required to determine the biological properties of this compound.
Mechanisms of Cell Fate Modulation (e.g., cell proliferation, apoptosis, differentiation)
Research into N-substituted benzamides has revealed their potential to modulate critical cellular processes such as apoptosis and cell cycle progression.
Several studies have highlighted the pro-apoptotic effects of N-substituted benzamides in different cell lines. For instance, the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3CPA), also known as declopramide (B1670142), have been shown to induce apoptosis in murine 70Z/3 pre-B cells and human promyelocytic leukemia HL-60 cells. nih.govnih.gov The underlying mechanism for this apoptosis induction appears to involve the intrinsic or mitochondrial pathway.
Key events in this pathway that have been observed with compounds like 3CPA include:
Cytochrome c Release: Treatment with 3CPA was found to trigger the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
Caspase-9 Activation: The release of cytochrome c subsequently leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.govnih.gov
G2/M Cell Cycle Arrest: Prior to the onset of apoptosis, declopramide was observed to induce a block in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest occurred even in the presence of caspase inhibitors, suggesting it is an early event in the drug's mechanism of action. nih.govresearchgate.net
p53-Independent Mechanism: Notably, the apoptotic effects of declopramide were observed in both p53-proficient (70Z/3) and p53-deficient (HL-60) cell lines, indicating that the induction of apoptosis by this class of compounds can occur independently of the p53 tumor suppressor protein. nih.gov
The table below summarizes the findings on apoptosis induction by a related N-substituted benzamide (B126), 3-chloroprocainamide (3CPA).
| Cell Line | Compound | Key Findings | Reference |
| 70Z/3 (murine pre-B cells) | 3CPA | Induces apoptosis, cytochrome c release, caspase-9 activation, G2/M cell cycle arrest. | nih.govnih.gov |
| HL-60 (human promyelocytic leukemia) | 3CPA | Induces apoptosis via a p53-independent mechanism, involving cytochrome c release and caspase-9 activation. | nih.gov |
While direct evidence for the effects of this compound on cell proliferation and differentiation is lacking, the demonstrated ability of related benzamides to induce cell cycle arrest and apoptosis suggests a likely impact on cell proliferation. The G2/M arrest induced by declopramide is a clear indication of anti-proliferative activity. nih.govresearchgate.net The potential for these compounds to influence cell differentiation pathways remains an area for future investigation.
Investigations into Structure-Binding Relationships (SBR)
The biological activity of N-substituted benzamides is intrinsically linked to their chemical structure. While specific structure-binding relationship (SBR) studies for this compound are not available, research on other benzamide derivatives provides insights into the structural features that may govern their pharmacological effects.
Studies on various N-phenylbenzamide derivatives have shown that the nature and position of substituents on both the N-phenyl ring and the benzoyl moiety are critical for their biological activities, which range from antiviral to anticancer effects. nih.govnih.gov For example, in a series of N-phenylbenzamide derivatives investigated for anti-enterovirus 71 activity, the substituents on both aromatic rings were found to be crucial for their potency. nih.gov
In another study focusing on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, it was noted that the position of substituents on the aromatic phenyl ring significantly influenced their cytotoxic activity. nih.gov Interestingly, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing groups could enhance activity, suggesting that the electronic properties and the steric fit within a biological target are key determinants of efficacy. nih.gov
A study on the synthesis of N-[4-(3-phenyl-acryloyl)]-benzamide derivatives, which starts from an N-(4-acetyl-phenyl)-4-substituted-benzamide intermediate, highlights the chemical tractability of this scaffold for creating diverse structures for biological evaluation. wisdomlib.org This suggests that the this compound core structure is a viable starting point for developing new therapeutic agents.
The table below presents examples of how structural modifications in related benzamide series influence their biological activity.
| Compound Series | Structural Modifications | Impact on Biological Activity | Reference |
| N-phenylbenzamide derivatives | Substituents on benzene (B151609) ring B. | Essential for anti-EV 71 activity. | nih.gov |
| Imidazole-based N-phenylbenzamide derivatives | Substituent's position on the aromatic phenyl ring. | Pronounced enhancement in cytotoxic activity against cancer cell lines. | nih.gov |
| N-[4-(3-phenyl-acryloyl)]-benzamide derivatives | Methoxy substitution. | May play a crucial role in enhancing bioactivity. | wisdomlib.org |
Preclinical Biological Activity and Efficacy Studies of N 4 Acetylphenyl 4 Butylbenzamide
In Vitro Pharmacological Activity in Cell-Based Assays
Dose-Response Characterization in Cultured Cells
No publicly available studies were identified that detail the dose-response relationship of N-(4-acetylphenyl)-4-butylbenzamide in cultured cells. Information regarding its potency (e.g., IC50 or EC50 values) and efficacy in cellular assays has not been reported in the accessible scientific literature.
Efficacy Assessment in Disease-Relevant Cell Models
There is no available information from published studies assessing the efficacy of this compound in cell models relevant to specific diseases.
In Vivo Efficacy in Relevant Animal Models of Disease
Target Engagement Studies in Preclinical Models
No in vivo studies demonstrating the engagement of this compound with its putative biological target in animal models have been published.
Phenotypic Efficacy in Rodent and Non-Rodent Models
Data on the phenotypic effects or therapeutic efficacy of this compound in any rodent or non-rodent models of disease are not available in the public scientific literature.
Comparative Studies with Reference Compounds in Preclinical Settings
Due to the lack of primary efficacy data for this compound, no comparative studies with reference compounds in preclinical settings have been found in the available literature.
Structure Activity Relationship Sar and Computational Chemistry of N 4 Acetylphenyl 4 Butylbenzamide
Systematic Modification and Structure-Activity Relationship Exploration
The biological activity of N-phenylbenzamide derivatives, the class to which N-(4-acetylphenyl)-4-butylbenzamide belongs, can be significantly altered by modifying its core structure. Structure-activity relationship (SAR) studies are instrumental in identifying which parts of the molecule are essential for its biological effects.
The N-phenylbenzamide scaffold consists of two aromatic rings connected by an amide linkage. Modifications to either of these rings or the amide linker can have profound effects on the compound's biological activity.
For instance, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the nature and position of substituents on both benzene (B151609) rings were found to be critical for antiviral activity. nih.gov One of the most active compounds in this series was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, highlighting the importance of specific substitutions. nih.gov The benzene ring B was identified as being essential for the anti-EV 71 activity. nih.gov
Similarly, SAR studies on benzamide (B126) analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs) have shown that substitutions on the pyridyl portion of the molecule can significantly impact potency. nih.gov Increasing the chain length of substituents on the pyridine (B92270) ring led to a decrease in potency, suggesting steric hindrance at the receptor binding pocket. nih.gov Furthermore, the introduction of halogen atoms to the pyridyl moiety resulted in a significant decrease in potency for both hα4β2 and hα3β4 nAChR subtypes. nih.gov
In the context of this compound, the 4-butyl group on the benzoyl ring and the 4-acetyl group on the aniline (B41778) ring are key determinants of its properties. The butyl group, being lipophilic, can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins. The acetyl group, with its hydrogen bond accepting carbonyl oxygen, can participate in specific interactions with biological targets.
To illustrate the effect of substituent variation, the following table summarizes the findings from a study on benzamide analogs targeting nAChRs.
| Compound | R1 (on Benzamide Ring) | R2 (on Pyridyl Ring) | IC50 (µM) on hα4β2 nAChR |
| 1 | 4-(allyloxy) | 6-methyl | 6.0 |
| 12 | 4-(allyloxy) | 5-bromo | >50 |
| 13 | 4-(allyloxy) | 5-chloro | >100 |
This table is illustrative and based on data for benzamide analogs acting on nAChRs. nih.gov
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-phenylbenzamide class of compounds, the key pharmacophoric features generally include:
Two aromatic rings: These provide a rigid scaffold and can engage in π-π stacking interactions with aromatic residues in a protein's binding site.
An amide linker: This group acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with the target. It also maintains the relative orientation of the two aromatic rings.
Substituents on the aromatic rings: These provide specificity and can act as additional hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions.
Pharmacophore modeling for benzamide analogs has been successfully used to identify novel negative allosteric modulators of nAChRs. nih.govnih.gov These models help in visualizing the key interaction points and in designing new molecules with improved affinity and selectivity. For this compound, the acetyl group's carbonyl oxygen and the butyl group's hydrophobic nature would be considered important features in any pharmacophore model.
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. tandfonline.commdpi.comuokerbala.edu.iqsemanticscholar.org These calculations can provide insights into a molecule's reactivity, stability, and the nature of its chemical bonds.
For this compound, DFT calculations can be used to determine:
Molecular geometry: The optimized three-dimensional structure of the molecule, including bond lengths and angles.
Electronic distribution: The distribution of electron density across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites of interaction with other molecules.
Frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis: This analysis provides information about the interactions between filled and vacant orbitals, revealing the strength of intramolecular hydrogen bonds and other stabilizing interactions. uokerbala.edu.iq
A study on N-((2-acetylphenyl)carbamothioyl)benzamide, a structurally related compound, used DFT calculations to analyze its molecular conformation and electronic properties. The study found that intramolecular hydrogen bonds played a significant role in stabilizing the molecule's conformation. uokerbala.edu.iq Similar calculations for this compound would likely reveal the importance of the amide and acetyl groups in defining its conformational preferences and electronic landscape.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. tandfonline.commdpi.com These methods are invaluable in drug discovery for predicting binding affinities and identifying key interactions.
Molecular docking simulations can place this compound into the binding site of a target protein and estimate the binding affinity. The results of a docking study can reveal:
Binding pose: The preferred orientation of the ligand within the binding site.
Key interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Binding energy: A score that estimates the strength of the ligand-target interaction.
For example, molecular docking studies of N-phenylbenzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) have helped to rationalize their antimalarial activity. researchgate.net Similarly, docking studies on benzamide derivatives targeting the main protease of SARS-CoV-2 have been used to predict their potential as antiviral agents. uokerbala.edu.iq
For this compound, the 4-butylphenyl moiety would be expected to interact with hydrophobic pockets in a target protein, while the N-(4-acetylphenyl) part could form specific hydrogen bonds via the amide and acetyl groups.
Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the low-energy conformations of a molecule that are likely to be present under physiological conditions.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. tandfonline.com By simulating the movement of atoms over time, MD can:
Assess the stability of the ligand-target complex.
Reveal how the ligand and protein adapt to each other upon binding.
Identify water molecules that may play a role in mediating the interaction.
A computational study on microhydrated N-acetyl-phenylalaninylamide (NAPA), a related amide-containing molecule, used DFT and MD simulations to understand its hydration and conformational behavior. scirp.org Such studies on this compound could provide valuable information on its flexibility and how it interacts with its biological target in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. researchgate.net These models are pivotal in modern drug discovery for predicting the activity of new compounds, optimizing lead candidates, and reducing the need for extensive experimental testing. researchgate.netnih.gov Cheminformatics leverages these computational methods to analyze chemical data and guide the design of molecules with desired properties. nih.govspringernature.com For this compound, while specific QSAR studies may not be extensively published, we can infer potential approaches based on studies of structurally similar benzamide and aromatic amide derivatives. nih.govunair.ac.idnih.gov
A typical QSAR study involves several key steps: creating a dataset of structurally related compounds with measured biological activity, calculating molecular descriptors for each compound, developing a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.govnih.gov
Hypothetical QSAR Development for this compound Analogs
To develop a QSAR model for a series of compounds including this compound, one would start by synthesizing a library of analogs and testing their biological activity (e.g., enzyme inhibition, receptor binding). The activity is often expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). nih.gov
Molecular Descriptors
The next step is to calculate various molecular descriptors, which are numerical representations of a molecule's properties. researchgate.net These can be broadly categorized as constitutional, topological, geometrical, and electronic descriptors. mdpi.comucsb.edu For a molecule like this compound, relevant descriptors would likely include:
Lipophilicity (LogP): The octanol-water partition coefficient, which is crucial for membrane permeability and transport. mdpi.com
Molecular Weight (MW): The mass of the molecule. mdpi.com
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. unair.ac.idjppres.com
Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.
Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to engage in electronic interactions. ucsb.eduresearchgate.net
Hydrogen Bond Donors and Acceptors: The number of potential hydrogen bond interactions, which are critical for ligand-receptor binding. nih.gov
A hypothetical set of descriptors for this compound and related analogs might look like the following:
| Compound Name | Structure | LogP | MW ( g/mol ) | TPSA (Ų) |
| N-(4-acetylphenyl)benzamide | ![]() | 3.10 | 239.27 | 46.17 |
| N-(4-acetylphenyl)-4-methylbenzamide | ![]() | 3.55 | 253.30 | 46.17 |
| This compound | ![]() | 4.98 | 295.38 | 46.17 |
| N-(4-acetylphenyl)-4-chlorobenzamide | ![]() | 3.86 | 273.72 | 46.17 |
| N-(4-acetylphenyl)-4-methoxybenzamide | ![]() | 3.17 | 269.29 | 55.40 |
Note: The descriptor values in this table are calculated estimates for illustrative purposes.
Model Building and Validation
With a dataset of compounds and their descriptors, a mathematical model can be built using various statistical techniques. nih.gov Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation. nih.gov For instance, a hypothetical QSAR equation for a series of benzamide derivatives might be:
pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(MR)
More advanced, non-linear methods like Support Vector Machines (SVM) or Random Forest (RF) are often employed to capture more complex relationships between structure and activity. nih.govpreprints.org
The predictive ability of a QSAR model is assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for an internal test set. nih.govunair.ac.id A high Q² value (typically > 0.5) is indicative of a robust and predictive model. unair.ac.id
For example, a study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents yielded a QSAR equation with an R² of 0.849 and a Q² of 0.61, indicating a predictive model. unair.ac.idjppres.comresearchgate.net Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors reported an R² of 0.99 and a Q² of 0.85. nih.gov These examples highlight that for classes of compounds including the benzamide scaffold, QSAR can be a powerful predictive tool.
A hypothetical QSAR model validation for a series of analogs of this compound could yield the following results:
| Model Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set. |
| Q² | 0.75 | Cross-validated coefficient of determination. |
| F-statistic | 150 | A measure of the model's statistical significance. |
| Standard Error | 0.25 | The typical distance between observed and predicted values. |
Note: This table is a hypothetical representation of a valid QSAR model's statistical output.
The insights from such a model could indicate that increasing the hydrophobicity of the benzoyl moiety (as with the butyl group) while maintaining specific electronic and steric features on the acetylphenyl ring is beneficial for the desired biological activity. These cheminformatics approaches allow for the systematic exploration of chemical space and the rational design of more potent and specific molecules. springernature.com
Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Investigations of N 4 Acetylphenyl 4 Butylbenzamide
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The characterization of a compound's ADME properties is a cornerstone of preclinical development, providing critical insights into its potential as a drug candidate. However, specific experimental data for N-(4-acetylphenyl)-4-butylbenzamide is not available in the public domain. The following sections describe the typical studies that would be conducted.
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are crucial for predicting how a compound will be cleared from the body. These studies typically involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to assess its rate of metabolism. researchgate.netnih.gov For related N-phenylbenzamide derivatives, metabolic stability has been shown to be a key parameter influencing their biological activity. nih.gov
Metabolite identification studies are then performed to determine the chemical structures of the products formed during metabolism. This is essential for understanding potential clearance pathways and identifying any metabolites that could be active or toxic. chemrxiv.org Without such studies for this compound, its metabolic fate remains unknown.
Tissue Distribution and Bioavailability in Animal Models
Understanding where a compound distributes in the body is critical for assessing its potential efficacy and toxicity. Tissue distribution studies in animal models, such as rats or rabbits, would determine the concentration of this compound in various organs and tissues after administration. nih.gov
Bioavailability studies measure the fraction of an administered dose that reaches the systemic circulation. This is a key parameter for determining the potential for oral administration. For some N-substituted phenylbenzamides, pharmacokinetic parameters including bioavailability have been determined in Sprague-Dawley rats, but this data is not specific to the butylbenzamide derivative .
Excretion Pathways in Preclinical Species
Determining the routes by which a compound and its metabolites are eliminated from the body (e.g., urine, feces) is another fundamental aspect of preclinical PK studies. dtic.mil These studies, typically conducted in preclinical species, provide a complete picture of the compound's disposition. For this compound, no such excretion data has been publicly reported.
Pharmacodynamic Biomarker Identification and Modulation in Preclinical Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. veedalifesciences.comfda.gov The identification of relevant PD biomarkers is essential for demonstrating a drug's mechanism of action and for guiding dose selection in clinical trials. The nature of the PD biomarkers for this compound would depend on its intended therapeutic target, which is not specified in the available literature. Research on other benzanilide (B160483) derivatives has explored their effects on various biological targets, such as potassium channels, but this cannot be extrapolated to the specific compound of interest.
Preclinical PK/PD Modeling and Simulation
Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates PK and PD data to describe the relationship between drug concentration and its pharmacological effect over time. nih.gov This powerful tool can help to predict efficacious dosing regimens and to translate preclinical findings to humans. A PK/PD model for a novel series of benzenesulfonamide (B165840) perforin (B1180081) inhibitors, for instance, was used to establish a relationship between plasma concentrations and in vivo efficacy. nih.gov The development of a PK/PD model for this compound would require the generation of both robust PK and PD data, which is currently lacking.
Analytical Methodologies for Research Applications of N 4 Acetylphenyl 4 Butylbenzamide
Development of Analytical Techniques for Quantification in Biological Matrices (Research Use)
For research purposes that require the quantification of N-(4-acetylphenyl)-4-butylbenzamide in biological samples such as plasma, serum, or tissue homogenates, the development of a sensitive and specific analytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application due to its high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices. yale.edunih.govwiley.commdpi.comacs.org
A typical LC-MS/MS method development would involve the optimization of several parameters to achieve the desired performance characteristics. youtube.com Sample preparation is a critical first step to remove interfering endogenous substances. uab.edu Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
Chromatographic separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column. uab.edu The mobile phase composition, gradient elution profile, and flow rate are optimized to ensure good peak shape and resolution of the analyte from matrix components.
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. yale.edu This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. The use of an internal standard is crucial for correcting for matrix effects and variations in instrument response. uab.edu
The method would be validated according to established guidelines to ensure its reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.
Illustrative LC-MS/MS Method Parameters for Quantification in Plasma:
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
Illustrative Validation Summary for a Research-Use Bioanalytical Method:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ± 20% | -10% to +12% |
| Precision (% CV) | ≤ 20% | < 15% |
| Recovery | Consistent and reproducible | > 85% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
Spectroscopic and Chromatographic Characterization Methods
The unambiguous identification of this compound is achieved through a combination of spectroscopic and chromatographic techniques. oup.com These methods provide information about the molecular structure and are essential for confirming the identity of newly synthesized batches. researchgate.netnih.govtandfonline.comcyberleninka.ru
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules. unibo.it The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy. unibo.it
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. tandfonline.com Characteristic absorption bands for the amide and ketone carbonyl groups, as well as N-H and C-H bonds, would be expected in the IR spectrum of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the retention time of the compound, which is a characteristic property under a specific set of chromatographic conditions. tandfonline.com It is also a primary method for assessing purity.
Illustrative Spectroscopic and Chromatographic Data for this compound:
| Analytical Technique | Expected Data/Signals |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, the amide proton, the acetyl methyl protons, and the protons of the butyl group. |
| ¹³C NMR (in CDCl₃) | Resonances for the carbonyl carbons of the amide and ketone, aromatic carbons, and the carbons of the butyl and acetyl groups. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
| IR Spectroscopy (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H bending. |
| HPLC Retention Time | A single major peak at a specific retention time under defined conditions. |
Purity Assessment and Characterization of Research Batches
Ensuring the purity of research batches of this compound is critical for obtaining reliable and reproducible experimental results. moravek.comnih.gov A combination of analytical techniques is typically employed to assess purity and identify any potential impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of organic compounds. The sample is chromatographed, and the area of the main peak is compared to the total area of all peaks to calculate the purity, often expressed as a percentage. A purity of ≥95% is generally required for research applications.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly effective for identifying and quantifying impurities, even at low levels. researchgate.net
Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of a compound without the need for a reference standard of the same compound. nih.gov It involves comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula to assess purity.
Illustrative Purity Assessment Data for a Research Batch:
| Analytical Technique | Parameter | Specification | Result |
| HPLC-UV (254 nm) | Purity | ≥ 95% | 98.5% |
| LC-MS | Impurity Profile | Report any impurity > 0.1% | One impurity at 0.8% |
| ¹H NMR | Conformance to Structure | Spectrum consistent with structure | Conforms |
| Elemental Analysis | %C, %H, %N | Within ± 0.4% of theoretical | Conforms |
Future Research Directions and Translational Potential of N 4 Acetylphenyl 4 Butylbenzamide
Exploration of Novel Therapeutic Indications (Conceptual)
The benzamide (B126) scaffold is a versatile starting point for developing novel therapeutics. researchgate.net Based on the activities of other benzamide derivatives, several conceptual therapeutic applications for N-(4-acetylphenyl)-4-butylbenzamide can be proposed for future investigation.
Oncology: Many benzamide derivatives function as inhibitors of key enzymes in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). A novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. nih.gov Future research could screen this compound for similar inhibitory activities against cancer-related targets.
Neurodegenerative Diseases: Leucine-rich repeat kinase 2 (LRRK2) is a potential therapeutic target for Parkinson's disease, and certain N-arylbenzamide derivatives have been identified as potent LRRK2 inhibitors. nih.gov Furthermore, benzyloxy benzamide derivatives have shown promise as neuroprotective agents for treating ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction. nih.gov This suggests that this compound could be evaluated for its potential to modulate targets relevant to neurodegenerative conditions.
Metabolic Disorders: Recent computational studies have highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes. nih.gov These studies provide a framework for the virtual screening and rational design of new compounds, a path that could be followed for this compound.
Antimicrobial and Anti-inflammatory applications: The benzamide pharmacophore is known to be a component of compounds with antimicrobial and anti-inflammatory effects. researchgate.net The core structure of this compound makes it a candidate for screening in assays for these activities.
A summary of conceptual therapeutic areas and relevant molecular targets for investigation is presented below.
Table 1: Conceptual Therapeutic Indications and Potential Molecular Targets
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |
|---|---|---|
| Oncology | PARP, HDAC, ABCG2 Transporter | Benzamide derivatives are known inhibitors of PARP and HDAC; some reverse multidrug resistance via ABCG2 inhibition. researchgate.netnih.gov |
| Neuroprotection | LRRK2, PSD95-nNOS interaction | N-arylbenzamides can act as LRRK2 inhibitors; benzyloxy benzamides can disrupt key protein-protein interactions in stroke models. nih.govnih.gov |
| Metabolic Disease | Glucokinase | Computational models show benzamide derivatives as potential glucokinase activators for diabetes treatment. nih.gov |
| Infectious Disease | Bacterial/Fungal Enzymes | The benzamide scaffold is a known pharmacophore in various antimicrobial agents. researchgate.net |
Integration with Advanced Drug Delivery Systems
Many new chemical entities (NCEs), particularly those with hydrophobic characteristics like benzamide derivatives, face challenges with solubility and bioavailability. nih.gov Advanced drug delivery systems (DDS) are crucial for overcoming these limitations. acs.org The goal of these systems is to deliver medication intact to specific parts of the body while controlling the therapy's release. acs.org
Future development of this compound would likely necessitate integration with one or more of the following DDS technologies:
Nanocarrier Vehicles: Systems like liposomes and polymeric nanoparticles can encapsulate hydrophobic drugs, improving their stability and pharmacokinetic profile. nih.govgenesispub.org Polymeric nanoparticles, made from materials like poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation and allow for controlled release. nih.gov
Micelles: These are small, self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, making them ideal for solubilizing poorly water-soluble drugs. genesispub.org
Hydrogels: These cross-linked polymer networks can carry drugs through harsh environments like the stomach and can be designed to release their payload in response to specific stimuli, such as a change in pH. acs.org
Identification of Research Gaps and Unexplored Avenues
As a compound with limited specific research, this compound represents a blank slate. The primary research gap is the absence of fundamental biological and pharmacological data. Key unexplored avenues include:
Target Identification and Validation: The specific molecular target(s) of this compound are unknown. Broad-panel screening against a wide range of receptors, enzymes, and kinases is a critical first step.
Physicochemical Characterization: A thorough analysis of properties like aqueous solubility, pKa, and LogP is essential for predicting its behavior in biological systems and for designing formulations. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: There is no existing SAR data. Synthesis and testing of analogues with modifications to the acetylphenyl group and the butylbenzamide tail would be necessary to understand which parts of the molecule are critical for any identified biological activity.
Pharmacokinetics and Metabolism (ADME): No information exists on the absorption, distribution, metabolism, and excretion of this compound. Early in vitro and in vivo studies would be required to determine its drug-like properties. primescholars.com
Strategic Development for Advanced Preclinical Studies
Moving a new chemical entity like this compound from discovery to clinical trials requires a structured preclinical development program. primescholars.com This process assesses the safety, toxicity, and pharmacokinetic profile of the NCE before it can be tested in humans. primescholars.com
A strategic plan would involve the following stages:
Table 2: Proposed Preclinical Development Strategy
| Stage | Key Objectives | Methodologies |
|---|---|---|
| 1. Pre-formulation & Characterization | Determine fundamental physicochemical properties. researchgate.net | Solubility studies, pKa and LogP determination, crystal form analysis. nih.gov |
| 2. In Vitro Proof-of-Concept | Identify biological activity and mechanism of action. | High-throughput screening, cell-based assays, enzyme inhibition assays, co-immunoprecipitation. nih.gov |
| 3. Lead Optimization | Improve potency, selectivity, and drug-like properties. | Medicinal chemistry synthesis of analogues, structure-activity relationship (SAR) analysis. |
| 4. In Vivo Efficacy Models | Demonstrate therapeutic effect in a living system. | Animal models relevant to the identified therapeutic indication (e.g., tumor xenografts, MCAO models for stroke). nih.gov |
| 5. ADME & Toxicology Profiling | Assess the pharmacokinetic profile and safety. | In vivo studies in animal species (e.g., mice, rats) to determine bioavailability, metabolism, and potential toxicities. nih.gov |
This systematic approach ensures that a comprehensive data package is assembled to support a potential Investigational New Drug (IND) application, paving the way for future clinical evaluation.
Q & A
Q. What are the optimized synthetic routes for N-(4-acetylphenyl)-4-butylbenzamide, and how are reaction conditions tailored to improve yield?
The synthesis typically involves a multi-step process starting with the coupling of 4-butylbenzoic acid derivatives with 4-acetylaniline. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous dichloromethane under nitrogen atmosphere to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., acetyl proton at δ 2.6 ppm, butyl chain signals at δ 0.9–1.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 324.18) and fragmentation patterns .
- X-ray crystallography : SHELXL refinement resolves crystal packing and torsional angles, with R-factor < 0.05 for high-quality datasets .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
- Target specificity : Use CRISPR-engineered cell lines to confirm on-target effects .
Q. What computational strategies enhance the prediction of binding modes and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs .
- MD simulations : GROMACS or AMBER to study binding stability over 100-ns trajectories .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder in alkyl chains : Apply SHELXL constraints to model butyl group conformers and refine occupancy factors .
- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 format for data integration .
- Thermal motion : Anisotropic refinement of non-H atoms with ISOR restraints for flexible acetyl groups .
Q. How does structural modification of the butyl chain or acetyl group influence bioactivity?
- Butyl chain elongation : Replacement with pentyl groups increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS targets .
- Acetyl to trifluoroacetyl substitution : Improves metabolic stability but reduces solubility, requiring formulation optimization .
- Benzamide core fluorination : Enhances kinase selectivity by forming halogen bonds with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





